N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique benzodioxine structure, which contributes to its biological activity. The synthesis and evaluation of this compound are significant in the context of drug discovery, particularly for conditions such as diabetes and Alzheimer's disease.
The compound has been synthesized and studied in various research articles, including those focusing on its anti-diabetic and cholinesterase inhibitory properties. Notable studies include the synthesis of sulfonamides and their derivatives for treating Alzheimer's disease and evaluating their anti-diabetic potentials through enzyme inhibition studies .
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide falls under the classification of sulfonamides, which are a group of compounds containing a sulfonamide functional group. It is also categorized as a benzodioxine derivative, which is significant in medicinal chemistry due to its diverse biological activities.
The synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves several key steps:
The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as proton-nuclear magnetic resonance and infrared spectroscopy . These methods provide insights into the molecular structure and confirm the successful synthesis of the desired compounds.
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a complex molecular structure characterized by:
The chemical formula for this compound can be represented as CHNOS, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is approximately 273.31 g/mol. The compound's structural features contribute significantly to its biological activity.
The primary chemical reactions involving N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide include:
Inhibitory activity is quantified using IC values, which indicate the concentration required to inhibit 50% of enzyme activity. For instance, some derivatives have shown moderate inhibitory activity against α-glucosidase with IC values ranging from 81.12 μM to 86.31 μM compared to acarbose .
The mechanism of action for N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide primarily involves:
Studies have shown varying degrees of enzyme inhibition among different derivatives, indicating that structural modifications can significantly influence biological activity.
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically exhibits:
The chemical properties include:
N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific uses:
N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide represents a structurally sophisticated hybrid molecule that integrates distinct heterocyclic and functional group domains. Systematically named according to IUPAC conventions, this compound features a 2,3-dihydro-1,4-benzodioxine core—a bicyclic heterocyclic system with oxygen atoms at positions 1 and 4—linked via a sulfonamide bridge (-SO₂NH-) to a 4-aminophenyl moiety. Its molecular formula is C₁₄H₁₄N₂O₄S, with a molecular weight of 306.34 g/mol, as consistently documented across chemical suppliers [1] [2]. The compound carries the CAS Registry Number 792954-01-9, ensuring unambiguous identification across scientific databases [2] [3]. Chemically, it belongs to the benzodioxine-sulfonamide hybrid class, characterized by the fusion of an electron-rich benzodioxane ring with the biologically versatile sulfonamide functional group. The canonical SMILES representation (C₁COC₂=C(O₁)C=CC(=C₂)S(=O)(=O)NC₃=CC=C(C=C₃)N) precisely encodes its atomic connectivity, while the InChIKey (MRXWTLVVPGOSNX-UHFFFAOYSA-N) serves as a unique molecular fingerprint [2].
The strategic integration of benzodioxane and sulfonamide pharmacophores emerged from deliberate drug design efforts to create multifunctional ligands targeting diverse biological pathways. Benzodioxane derivatives entered medicinal chemistry through natural product research and synthetic efforts dating to the mid-20th century, gaining prominence with clinically successful agents like the antihypertensive drug doxazosin and the Gaucher disease therapeutic eliglustat [4]. Simultaneously, sulfonamides established themselves as privileged structures following the serendipitous discovery of their antibacterial properties in the 1930s. The convergence of these structural elements represents a contemporary approach in lead optimization, specifically leveraging the metabolic stability of benzodioxanes and the target binding versatility of sulfonamides. N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide itself surfaced in chemical literature and catalogs around the early 2000s, evidenced by its specific CAS registration (792954-01-9), with commercial availability for research purposes solidifying by the late 2010s [1] [2].
Benzodioxine-sulfonamide hybrids occupy a strategically significant niche in modern pharmaceutical development due to their dual pharmacophoric character. The benzodioxine component contributes to enhanced bioavailability through improved metabolic resistance compared to simple catechol analogs, while its planar aromatic system facilitates stacking interactions with biological targets [4]. The sulfonamide group offers critical hydrogen-bonding capabilities via its sulfonyl oxygens and NH moiety, enabling potent inhibition of enzymes like carbonic anhydrases and dihydropteroate synthase [6]. This hybrid architecture has demonstrated remarkable pharmacological versatility across therapeutic areas:
Table 1: Biological Activities of Benzodioxine-Sulfonamide Hybrids
Biological Activity | Structural Features | Therapeutic Potential |
---|---|---|
Anticancer Agents | Pt(II) complexation sites | Lung cancer therapeutics [4] |
Enzyme Inhibitors | Sulfonamide zinc-binding | Carbonic anhydrase modulation [6] |
Antibacterial Compounds | Bioisosteric replacement | Overcoming resistance [6] |
Antipsychotic Candidates | Aminophenyl interaction | Neurological disorders [4] |
Recent studies demonstrate that N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide serves as a versatile precursor for metal complexes—particularly with platinum(II)—exhibiting promising antiproliferative activity against lung cancer cell lines, positioning it within cutting-edge oncological research [4]. Computational profiling confirms its favorable drug-likeness, including compliance with Lipinski's Rule of Five, suggesting promising oral bioavailability for future development candidates [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7